molecular formula C4H7NO2 B2373186 Oxetane-3-carboxamide CAS No. 1850681-70-7

Oxetane-3-carboxamide

Cat. No.: B2373186
CAS No.: 1850681-70-7
M. Wt: 101.105
InChI Key: NJYYWQHQUOODDL-UHFFFAOYSA-N
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Description

Oxetane-3-carboxamide is a chemical compound characterized by the presence of an oxetane ring and a carboxamide group. The oxetane ring is a four-membered cyclic ether, which imparts unique chemical properties to the compound. Oxetane derivatives have gained significant attention in medicinal chemistry due to their stability, metabolic robustness, and ability to modulate physicochemical properties of drug molecules .

Mechanism of Action

Target of Action

Oxetane-3-carboxamide is a novel class of oxetane indole-amine 2,3-dioxygenase (IDO1) inhibitors . IDO1 is an enzyme that plays a crucial role in the immune response by catalyzing the degradation of tryptophan into kynurenine. This process can suppress T-cell immunity and promote immune tolerance, making IDO1 a significant target in cancer immunotherapy .

Mode of Action

It is known that oxetane-containing compounds can disrupt protein functions in cells . They can interact with their targets, leading to changes in the cell’s normal functions. For instance, they can disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) .

Biochemical Pathways

This compound, like other oxetane-containing compounds, can influence various biochemical pathways. The most significant pathway is the tryptophan-kynurenine pathway, where IDO1 plays a crucial role . By inhibiting IDO1, this compound can prevent the degradation of tryptophan into kynurenine, thereby affecting the immune response .

Pharmacokinetics

Oxetanes are known to be more metabolically stable and lipophilicity neutral . They can reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity . These properties can influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound, potentially improving its bioavailability .

Result of Action

The result of this compound’s action is the inhibition of IDO1, which can lead to an enhanced immune response . This can be particularly beneficial in cancer treatment, where the immune system’s ability to recognize and destroy cancer cells is often suppressed .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the oxetane ring . Furthermore, the presence of other substances, such as proteins or other drugs, can also influence the efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Oxetane-3-carboxamide plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules . The oxetane unit has been found to significantly influence the pKa of a proximal amine . This suggests that this compound could potentially interact with biomolecules in a way that influences their biochemical properties.

Cellular Effects

Compounds containing oxetane groups have been shown to have significant inhibitory effects on the growth of certain cancer cells . Therefore, it’s plausible that this compound could also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The formation of the oxetane ring from an epoxide has been modeled and shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution . This suggests that this compound might exert its effects at the molecular level through similar mechanisms.

Metabolic Pathways

Oxetanes have been shown to be metabolically stable , suggesting that this compound could potentially interact with various enzymes or cofactors within metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxetane-3-carboxamide typically involves the formation of the oxetane ring followed by the introduction of the carboxamide group. One common method is the intramolecular cyclization of appropriate precursors. For instance, the cyclization of 3-hydroxypropylamine with a suitable carboxylic acid derivative can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and amidation processes. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Oxetane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Oxetane-3-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Oxetane-3-carboxylic acid
  • Oxetane-3-amine
  • Oxetane-3-thiol
  • Oxetane-3-halides

Comparison: Oxetane-3-carboxamide is unique due to the presence of both the oxetane ring and the carboxamide group, which imparts distinct chemical properties. Compared to oxetane-3-carboxylic acid, this compound has a higher potential for forming hydrogen bonds, making it more suitable for certain biological applications. Oxetane-3-amine and oxetane-3-thiol have different reactivity profiles, which can be advantageous in specific synthetic routes .

Properties

IUPAC Name

oxetane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYYWQHQUOODDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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